molecular formula C12H11ClN2O2S B13250994 3-(2-Aminoethyl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione

3-(2-Aminoethyl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B13250994
M. Wt: 282.75 g/mol
InChI Key: OTFCEHXTPLRBKU-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Aminoethyl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidine class It is characterized by the presence of a thiazolidine ring, an aminoethyl group, and a chlorophenylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-chlorobenzaldehyde with thiazolidine-2,4-dione in the presence of an appropriate base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The aminoethyl group is introduced through a subsequent reaction with ethylenediamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl moiety, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with the aid of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

3-(2-Aminoethyl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Aminoethyl)-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
  • 3-(2-Aminoethyl)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione
  • 3-(2-Aminoethyl)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Uniqueness

3-(2-Aminoethyl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C12H11ClN2O2S

Molecular Weight

282.75 g/mol

IUPAC Name

(5Z)-3-(2-aminoethyl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C12H11ClN2O2S/c13-9-3-1-8(2-4-9)7-10-11(16)15(6-5-14)12(17)18-10/h1-4,7H,5-6,14H2/b10-7-

InChI Key

OTFCEHXTPLRBKU-YFHOEESVSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)CCN)Cl

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CCN)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.